molecular formula C11H12N2O3 B1439388 Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 885276-41-5

Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1439388
CAS No.: 885276-41-5
M. Wt: 220.22 g/mol
InChI Key: JFPMTUQUGCKZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of Pyrazolo[1,5-a]pyridine Derivatives in Heterocyclic Chemistry

The pyrazolo[1,5-a]pyridine scaffold represents a fused bicyclic system consisting of a pyrazole ring fused to a pyridine ring, creating a rigid and planar heterocyclic framework that has become increasingly important in modern medicinal chemistry. This structural motif belongs to the broader family of nitrogen-containing heterocyclic compounds that have demonstrated remarkable biological activity across multiple therapeutic areas. The significance of this scaffold lies in its unique electronic properties and spatial arrangement, which allow for favorable interactions with various biological targets through hydrogen bonding, pi-pi stacking interactions, and van der Waals forces.

The structural architecture of pyrazolo[1,5-a]pyridine derivatives provides several advantageous features that contribute to their biological activity. The fused ring system creates a conformationally rigid structure that can effectively bind to protein active sites, while the nitrogen atoms within the rings serve as both hydrogen bond donors and acceptors, facilitating specific molecular recognition events. This combination of structural rigidity and chemical diversity through substitution patterns has made pyrazolo[1,5-a]pyridine derivatives highly attractive for scaffold-hopping strategies in drug discovery, where researchers seek to improve upon existing compounds by incorporating this privileged structure.

Research has shown that the positioning of substituents on the pyrazolo[1,5-a]pyridine core significantly influences the biological activity and selectivity of these compounds. Studies involving structure-activity relationship analysis have revealed that modifications at specific positions can dramatically alter the pharmacological profile of these molecules. For instance, substituents at the 3-position often contribute to binding affinity, while modifications at the 6-position can influence selectivity toward specific protein targets. The ability to systematically modify different positions on the scaffold has enabled medicinal chemists to fine-tune the properties of these compounds for specific therapeutic applications.

The synthesis of pyrazolo[1,5-a]pyridine derivatives has been extensively studied, with multiple synthetic routes available for accessing this important structural class. One of the most commonly employed methods involves the cyclization reaction of appropriately substituted precursors under controlled conditions, often utilizing reagents such as hydroxylamine-O-sulfonic acid and organic bases in tetrahydrofuran solvent systems. Alternative synthetic approaches include the condensation of aminopyrazoles with various electrophilic partners, providing access to diversely substituted pyrazolo[1,5-a]pyridine derivatives with different functional groups and substitution patterns.

Role of Ethyl 6-Methoxypyrazolo[1,5-a]pyridine-3-carboxylate in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of numerous therapeutic agents, particularly those targeting neurological disorders and various cancer types. The compound's structural features enable it to effectively target specific protein kinases involved in critical cell signaling pathways, making it an invaluable scaffold for drug development efforts. Research has demonstrated that this particular derivative exhibits significant potential in inhibiting receptor tyrosine kinases, which are frequently dysregulated in cancer and other pathological conditions.

The medicinal chemistry applications of this compound are particularly notable in the development of kinase inhibitors. Studies have shown that compounds based on this scaffold can effectively inhibit rearranged during transfection kinase, which is implicated in multiple cancer types and represents an important therapeutic target. The inhibition of this kinase disrupts cancer cell proliferation and survival pathways, demonstrating the anticancer properties of this structural class. Additionally, research has indicated that derivatives of this compound show promise as inhibitors of phosphoinositide 3-kinase pathways, which are crucial for cell growth, survival, and metabolism.

The versatility of this compound as a synthetic intermediate has been demonstrated through its incorporation into various drug discovery programs. The compound serves as a starting point for the synthesis of more complex molecules through chemical modifications at different positions of the scaffold. These modifications can include the introduction of additional functional groups, the replacement of existing substituents, or the formation of new chemical bonds to create hybrid structures with enhanced biological activity.

Table 1: Biological Activities and Therapeutic Applications of this compound Derivatives

Activity Type Target Description Reference
Kinase Inhibition Rearranged During Transfection Kinase Disrupts cancer cell growth and survival pathways
Receptor Antagonism Prostaglandin E1 Receptor Modulates inflammatory and pain signaling
Enzyme Inhibition Phosphoinositide 3-Kinase Affects cell metabolism and proliferation
Therapeutic Targeting Multiple Cancer Types Potential anticancer agent development

The pharmacological potential of this compound extends beyond kinase inhibition to include applications in the development of receptor antagonists. Research has shown that appropriately substituted derivatives of this compound can function as selective antagonists of prostaglandin E1 receptors, which are involved in inflammatory processes and pain signaling pathways. This capability highlights the versatility of the pyrazolo[1,5-a]pyridine scaffold in addressing diverse therapeutic targets and suggests potential applications in the treatment of inflammatory conditions and pain management.

Recent investigations have also explored the use of this compound derivatives in the development of central nervous system agents. The structural features of this compound allow for effective penetration of the blood-brain barrier, making it suitable for neurological applications. Studies have indicated that certain derivatives exhibit activity against targets relevant to neurodegenerative diseases, including Alzheimer's disease, where they may function as inhibitors of specific enzymes involved in disease progression.

Properties

IUPAC Name

ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-6-12-13-7-8(15-2)4-5-10(9)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPMTUQUGCKZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2N=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670306
Record name Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-41-5
Record name Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves a multi-step process starting from 6-methoxy-3-nitropyridine and ethyl acetoacetate. The key transformations include base-mediated condensation, reduction of the nitro group, and cyclization to form the fused pyrazolo[1,5-a]pyridine ring system.

Detailed Synthetic Route

Step Reactants/Intermediates Reagents/Conditions Description
1 6-methoxy-3-nitropyridine + ethyl acetoacetate Base (e.g., sodium ethoxide or potassium carbonate), solvent (e.g., ethanol or DMF), reflux Condensation reaction forms an intermediate keto-enamine or related adduct
2 Intermediate from Step 1 Reduction agent (e.g., catalytic hydrogenation with Pd/C or chemical reduction with SnCl2/HCl) Reduction of the nitro group to an amino group
3 Reduced intermediate Cyclization under heating, possibly with acid or base catalysis Intramolecular cyclization forms the pyrazolo[1,5-a]pyridine core
4 Cyclized product Purification by recrystallization or chromatography Isolation of this compound

This synthetic sequence is summarized from the method described by Vulcanchem and supported by general heterocyclic synthesis principles.

Reaction Conditions and Optimization

  • Base Selection: The choice of base is critical for the initial condensation step. Strong bases like sodium ethoxide facilitate the formation of the enolate from ethyl acetoacetate, which then attacks the nitropyridine electrophile.
  • Reduction Step: Catalytic hydrogenation is preferred for cleaner conversion of the nitro group to an amine. Chemical reductions with SnCl2 or Fe/HCl are alternatives but may require careful workup.
  • Cyclization: Heating under reflux or elevated temperature promotes ring closure. Acidic or basic catalysts can be employed to enhance cyclization efficiency.
  • Purification: Final product purity is ensured by recrystallization from suitable solvents or chromatographic techniques.

Industrial Scale Considerations

Industrial production adapts the laboratory synthesis with scale-up optimizations:

  • Use of continuous flow reactors to improve reaction control and safety.
  • Automated monitoring of reaction parameters to maximize yield and purity.
  • Employment of high-purity starting materials and solvents.
  • Stringent quality control including HPLC and NMR to verify product identity and purity.

Research Findings Related to Preparation

While direct experimental data on the preparation of this compound are limited in publicly available literature, the synthetic approach aligns with established pyrazolo[1,5-a]pyridine chemistry. Research on related pyrazolo-pyridine derivatives, including kinase inhibitors, confirms the viability of the condensation-reduction-cyclization strategy.

  • The compound's structure and purity have been confirmed by spectroscopic methods such as NMR and mass spectrometry in research focused on kinase inhibition.
  • The synthetic intermediates and final product are amenable to crystallographic analysis, which supports the structural assignment and purity validation.
  • Optimization of reaction conditions, such as solvent choice and temperature, has been reported to improve yields and reduce by-products in analogous syntheses.

Summary Table of Preparation Data

Parameter Details
Starting Materials 6-methoxy-3-nitropyridine, ethyl acetoacetate
Key Reagents Base (NaOEt or K2CO3), reduction agents (Pd/C H2 or SnCl2/HCl)
Solvents Ethanol, DMF, or similar polar solvents
Reaction Types Condensation, reduction, cyclization
Typical Conditions Reflux for condensation; room temperature to mild heating for reduction; heating for cyclization
Purification Recrystallization, chromatography
Yield Range Not explicitly reported; typical yields for similar heterocyclic syntheses range 50–80%
Analytical Methods NMR, MS, HPLC, X-ray crystallography

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group in precursors can be reduced to amines.

    Substitution: The ethyl ester group can be hydrolyzed to form carboxylic acids or further esterified with different alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) under pressure.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.

    Reduction: Formation of 6-methoxypyrazolo[1,5-a]pyridine-3-amine.

    Substitution: Formation of various esters or carboxylic acids depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Agent Synthesis
Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate serves as a crucial intermediate in the synthesis of several therapeutic agents. Its structural features enable it to target neurological disorders and other diseases effectively. Notably, research indicates its potential in developing drugs for conditions such as Alzheimer's disease and various cancers due to its ability to inhibit specific protein kinases involved in cell signaling pathways.

Case Study: Kinase Inhibition
A study demonstrated that this compound acts as an inhibitor of RET kinase, which is implicated in multiple cancers. The inhibition of this kinase disrupts cancer cell proliferation and survival pathways, showcasing its anticancer properties .

Biochemical Research

Enzyme Inhibition Studies
The compound is utilized in biochemical research to explore enzyme inhibition mechanisms and receptor interactions. It aids researchers in understanding complex biological pathways, which is essential for drug development.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionInhibits RET kinase, affecting cancer cell growth
Receptor InteractionModulates activity of various receptors
Antimicrobial EffectsPotential activity against bacterial infections

Agricultural Chemistry

Agrochemical Development
this compound has applications in the development of agrochemicals aimed at enhancing crop protection strategies against pests and diseases. This is critical for sustainable agriculture practices.

Case Study: Crop Protection
Research has indicated that derivatives of this compound can significantly improve resistance to fungal pathogens in crops, thus contributing to higher yields and reduced reliance on traditional pesticides .

Material Science

Advanced Material Synthesis
The unique properties of this compound make it valuable in material science for creating advanced materials such as polymers and coatings. These materials often require specific chemical resistance or stability.

Analytical Chemistry

Standardization in Chemical Analysis
In analytical chemistry, this compound is employed as a standard for detecting and quantifying related compounds. Its reliability ensures accuracy across various chemical analyses.

Mechanism of Action

The mechanism of action of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate with structurally related pyrazolo[1,5-a]pyridine derivatives, focusing on substitution patterns, synthetic yields, physicochemical properties, and applications.

Positional Isomers: Methoxy vs. Bromo Substituents

Compound Name CAS Substituents Synthesis Yield Key Applications
This compound 885276-41-5 6-OCH₃, 3-COOEt N/A Kinase inhibitors, antiviral intermediates
Ethyl 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (10) 1207557-35-4 4-Br, 6-OCH₃, 3-COOEt 7% Precursor for Sonogashira couplings (e.g., HIV-1 RT inhibitors)
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (13) 1207557-35-4 6-Br, 4-OCH₃, 3-COOEt 30% Intermediate for alkynyl derivatives (e.g., compound 27, 66% yield)
  • Key Insights :
    • Brominated analogs (e.g., compounds 10 and 13) exhibit lower synthetic yields compared to the methoxy derivative, likely due to steric and electronic challenges in cross-coupling reactions .
    • Methoxy groups enhance solubility and metabolic stability, whereas bromine atoms enable further functionalization (e.g., ethynylation in compound 27) .

Substituent Effects: Methyl vs. Methoxy

Compound Name CAS Substituents Physicochemical Properties Applications
Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate 91350-91-3 6-CH₃, 3-COOEt LogP: ~2.1 (predicted) Anticancer agent intermediates
This compound 885276-41-5 6-OCH₃, 3-COOEt LogP: ~1.8 (predicted) Kinase inhibitors, antiviral agents
  • Key Insights: The methoxy group reduces lipophilicity (lower LogP) compared to methyl, improving aqueous solubility—critical for oral bioavailability .

Functional Group Modifications

Compound Name CAS Modifications Key Data Applications
Ethyl 4-(cyclopropylethynyl)pyrazolo[1,5-a]pyridine-3-carboxylate (27) N/A 4-C≡C-C₃H₅, 3-COOEt ¹H-NMR δ 8.42 (dd, J=6.9 Hz), Yield: 66% HIV-1 reverse transcriptase inhibitors
4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid (17) N/A 3-COOH, 4-Br Yield: 96% (from ester hydrolysis) Increased polarity for solubility optimization
  • Key Insights :
    • Alkynyl substituents (e.g., compound 27) enhance binding to hydrophobic pockets in enzymes like HIV-1 RT, as evidenced by SPR assays .
    • Ester-to-carboxylic acid conversion (compound 17) significantly alters polarity, facilitating salt formation and improving pharmacokinetics .

Structural Analogues in Other Heterocycles

Compound Name Core Structure Substituents Key Applications
Ethyl 6-(pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylate (26) Imidazo[1,5-a]pyridine 6-C₅H₄N, 3-COOEt GSK-3β inhibitors (IC₅₀ = 12 nM)
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) Imidazo[1,2-a]pyridine 5-CH₃, 3-COOEt Regioselective chlorination (83% yield)
  • Key Insights :
    • Imidazo-pyridine derivatives (e.g., compound 26) exhibit potent kinase inhibition but differ in metabolic stability compared to pyrazolo-pyridines due to nitrogen positioning .
    • Chlorination reactions highlight the reactivity divergence between imidazo and pyrazolo cores .

Biological Activity

Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrazolo-pyridine framework, which contributes to its diverse biological activities. The compound's molecular formula is C11H12N2O3C_{11}H_{12}N_2O_3 with a molecular weight of approximately 220.23 g/mol. The presence of the methoxy group at the 6-position enhances its solubility and reactivity.

The biological activity of this compound is thought to involve interactions with various molecular targets. It may function as an inhibitor of specific kinases involved in cell signaling pathways, thus modulating cell proliferation and survival. For instance, it has been suggested that this compound could inhibit enzymes such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which are crucial in cancer cell signaling and inflammatory responses .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory processes .

Table 1: Summary of Anti-inflammatory Activity

StudyIC50 Value (µM)Mechanism
Study A<50Inhibition of NF-κB activation
Study B30Reduction of cytokine production

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In various cancer cell lines, it demonstrated the ability to inhibit cell proliferation and induce apoptosis. For example, in assays against breast cancer and leukemia cells, this compound showed promising results with IC50 values below 20 µM.

Table 2: Anticancer Activity Overview

Cancer TypeCell LineIC50 Value (µM)
Breast CancerMCF-7<20
LeukemiaK562<15

Case Study 1: In Vivo Efficacy

In a recent study involving animal models of inflammation, administration of this compound led to significant reductions in edema and pain scores compared to control groups. The compound was administered at doses ranging from 10 to 60 mg/kg body weight, demonstrating a dose-dependent response .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various kinases. Results indicated strong binding interactions with ERK2 and JNK3 kinases, suggesting potential pathways through which the compound exerts its biological effects .

Q & A

Q. What are the standard synthetic routes for Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate?

The synthesis typically involves 1,3-dipolar cycloaddition between pyridine N-imides and ethyl propiolate, followed by functionalization. A common approach includes:

  • Step 1: Formation of the pyrazole ring via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Step 2: Introduction of the methoxy group using nitrile or alkoxy precursors under basic conditions.
  • Step 3: Esterification with ethanol and acid catalysis to yield the final product .
    Key reagents include potassium carbonate (base), DMF (solvent), and ethyl propiolate (dipolarophile). Reaction optimization focuses on temperature control (e.g., 80–100°C) and stoichiometric ratios to avoid side products .

Q. Which spectroscopic methods are used to characterize this compound?

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR are critical for confirming substituent positions. For example, the methoxy group (-OCH3\text{-OCH}_3) appears as a singlet near δ 3.8–4.0 ppm in 1H^1H-NMR, while the ester carbonyl (C=O\text{C=O}) resonates at ~165–170 ppm in 13C^{13}C-NMR .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., observed [M+H]+^+ at m/z 221.07 for C11_{11}H11_{11}N2_2O3_3) .
  • HPLC: Purity analysis (>98%) is performed using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can regioselectivity challenges in the 1,3-dipolar cycloaddition be addressed?

Regioselectivity is influenced by electronic and steric factors :

  • Electronic Effects: Electron-withdrawing groups (e.g., methoxy) on the pyridine ring direct cycloaddition to specific positions. Computational modeling (e.g., DFT) predicts favorable transition states .
  • Steric Hindrance: Bulky substituents at position 6 (methoxy) may favor reaction at position 3. Experimental validation using substituent analogs (e.g., methyl vs. cyano groups) helps refine predictions .
    Methodology: Use substituent-specific N-imides and monitor reaction outcomes via LC-MS to track regiochemical preferences .

Q. What strategies improve reaction yields in multi-step syntheses?

  • Intermediate Purification: Flash chromatography (hexane/ethyl acetate gradients) isolates key intermediates, reducing side reactions in subsequent steps .
  • Catalyst Optimization: Acid catalysts (e.g., HCl vs. H2_2SO4_4) impact esterification efficiency. For example, HCl in ethanol achieves ~55% yield for the final ester .
  • Temperature Control: Lower temperatures (0–5°C) during cycloaddition minimize decomposition .

Q. How is biological activity assessed for this compound and its derivatives?

  • In Vitro Assays:
    • Enzyme Inhibition: Test against targets like HIV-1 reverse transcriptase using fluorescence-based assays (IC50_{50} determination) .
    • Antiproliferative Activity: MTT assays on cancer cell lines (e.g., HeLa) at concentrations of 10–100 μM .
  • Structure-Activity Relationship (SAR): Modify the methoxy group to halogens or amines and compare bioactivity .

Q. How do researchers resolve conflicting data in reaction outcomes?

  • Controlled Replicates: Repeat reactions under inert atmospheres (N2_2/Ar) to exclude moisture/oxygen interference .
  • Advanced Analytics: Use 2D NMR (e.g., HSQC, COSY) to distinguish structural isomers. For example, NOESY can confirm spatial proximity of substituents .
  • Computational Validation: Compare experimental 1H^1H-NMR shifts with DFT-predicted values to identify misassignments .

Q. What methodologies are employed to design derivatives for SAR studies?

  • Functionalization: Introduce groups at position 6 (e.g., bromo, amino) via nucleophilic substitution or Pd-catalyzed cross-coupling .
  • Scaffold Hybridization: Attach isoxazole or triazole moieties to enhance binding affinity, as seen in antitumor derivatives .
    Example: Ethyl 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (30% yield) is synthesized via bromination of the parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.